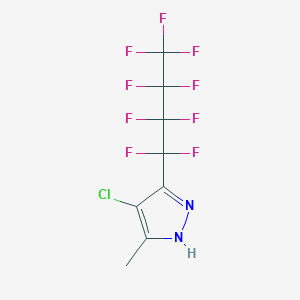

4-氯-5-甲基-3-(1,1,2,2,3,3,4,4,4-壬氟丁基)-1H-吡唑

描述

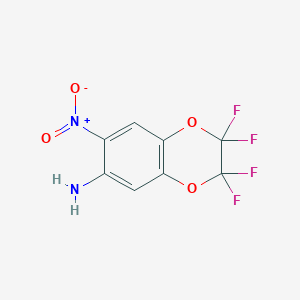

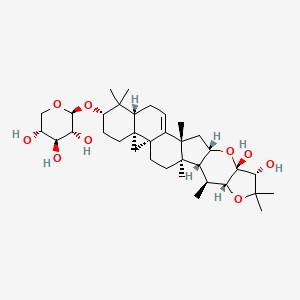

The compound "4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The specific compound is not directly studied in the provided papers, but related pyrazole derivatives have been synthesized and evaluated for various properties and activities .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or the cyclization of hydrazones. For instance, the synthesis of N-methyl-chromeno[2,3-d]pyrazol-9-one involved the sequential treatment of 5-tributylstannyl-4-fluoro-1H-pyrazole with LDA and iodomethane, followed by the addition of electrophiles to introduce substituents at position 5 . Similarly, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was achieved through oxidative cyclization using copper acetate as a catalyst . These methods could potentially be adapted for the synthesis of the compound by introducing the appropriate nonafluorobutyl group at the relevant position on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined using X-ray crystallography. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined to be monoclinic with specific unit cell parameters, and the molecule was found to be linked to its neighbor by directionally specific interactions . The molecular structure of the compound "4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole" would likely exhibit similar interactions due to the presence of the chloro and methyl groups, although the nonafluorobutyl group would introduce additional steric and electronic effects.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including substitutions, cyclizations, and additions, depending on the functional groups present. The reactivity of the compound would be influenced by the electron-withdrawing effects of the chloro and nonafluorobutyl groups, which could affect its reactivity in electrophilic or nucleophilic reactions. The papers provided do not directly address the chemical reactions of the specific compound, but they do discuss the reactivity of related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of halogen atoms and bulky substituents can affect the compound's crystallinity and melting point. The compound "4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole" would likely have unique properties due to the highly fluorinated nonafluorobutyl group, which could impart hydrophobicity and volatility. The papers provided discuss the properties of similar compounds, such as their crystal structures and IR spectra, which can give insights into the expected properties of the compound .

科学研究应用

吡唑衍生物的合成和光谱研究

Thomas 等人(2018 年)的一项研究重点关注两种吡唑衍生物的合成,包括对其反应性和药物潜力的计算评估。这项工作利用了密度泛函理论 (DFT) 计算、分子动力学模拟和分子对接等技术。这些衍生物显示出对特定酶的潜在抑制活性,表明它们的药物相关性。

吡唑衍生物的合成和结构表征

Kariuki 等人(2021 年)的另一项研究合成了和表征了同构的吡唑衍生物。这些化合物从特定溶剂中结晶,可以通过单晶衍射确定结构,有助于理解它们的分子结构。

在 N-甲基-色烯并[2,3-d]吡唑-9-酮合成中的应用

Hanamoto 等人(2008 年)探索了吡唑衍生物的顺序处理以获得高产率化合物。这用于引入不同的取代基,促进了 N-甲基-色烯并[2,3-d]吡唑-9-酮的合成,它可能在各个领域有进一步的应用。

吡唑衍生物的杀菌活性

Chen 等人(2000 年)的研究制备了作为潜在杀菌剂的吡唑衍生物。评估了它们对中国主要疾病稻瘟病的活性,表明了这些化合物的农业应用。

氮杂环酮衍生物的抗菌评价

Chopde 等人(2012 年)从吡唑衍生物合成了氮杂环酮类似物,并筛选了它们的抗菌活性。该研究提供了对这些化合物在对抗细菌菌株中的潜在用途的见解,强调了它们在医学研究中的重要性。

属性

IUPAC Name |

4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF9N2/c1-2-3(9)4(20-19-2)5(10,11)6(12,13)7(14,15)8(16,17)18/h1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWDGPQRRXTYBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF9N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371492 | |

| Record name | 4-Chloro-5-methyl-3-(nonafluorobutyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole | |

CAS RN |

247220-82-2 | |

| Record name | 4-Chloro-5-methyl-3-(nonafluorobutyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

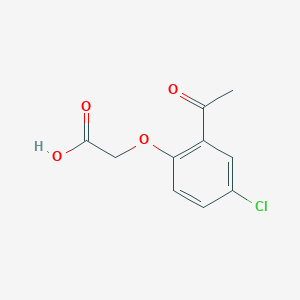

![ethyl 7-chloro-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B3031249.png)

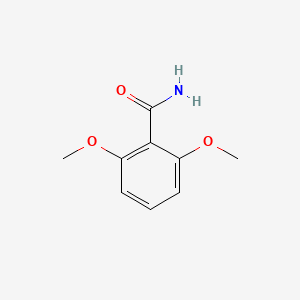

![N-[1-(4-Fluorophenyl)-2-methylpropan-2-yl]formamide](/img/structure/B3031250.png)

![(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid](/img/structure/B3031252.png)